
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide is a chemical compound commonly known as TAK-659. It is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 selectively targets BTK, which is a key regulator of B-cell receptor signaling. BTK activation leads to downstream signaling events, including the activation of NF-κB and AKT, which promote cell survival and proliferation. TAK-659 inhibits BTK activity, leading to the suppression of downstream signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells. Additionally, TAK-659 has been shown to modulate the immune response by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has shown potent inhibitory activity against BTK in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-659 is its limited bioavailability, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One area of research is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B-cells, which are involved in the pathogenesis of these diseases. TAK-659 has shown promising results in preclinical models of autoimmune disorders, making it a potential candidate for further development.
Another potential future direction is in combination therapy with other targeted agents. TAK-659 has been shown to synergize with other targeted agents, such as PI3K inhibitors, in preclinical studies. Combination therapy may enhance the efficacy of TAK-659 and reduce the risk of resistance.
Conclusion
TAK-659 is a small molecule inhibitor that selectively targets BTK, a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TAK-659.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorophenol with 2-methoxybenzylamine to form 2-(4-chlorophenoxy)-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models, and its therapeutic potential has been evaluated in various diseases. One of the primary areas of research is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies, making it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-18(2,23-15-10-8-14(19)9-11-15)17(21)20-12-13-6-4-5-7-16(13)22-3/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBLAXQDNKZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


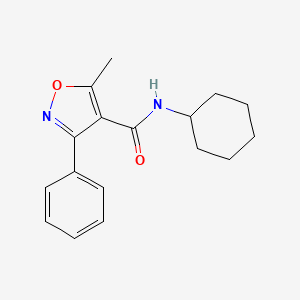
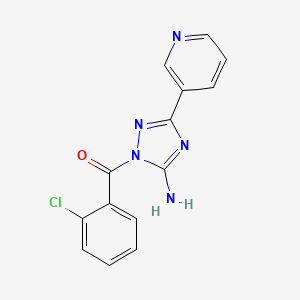
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)
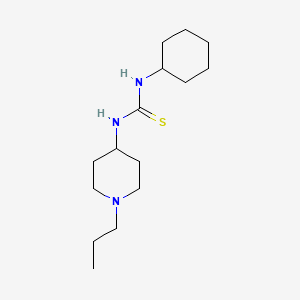

![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

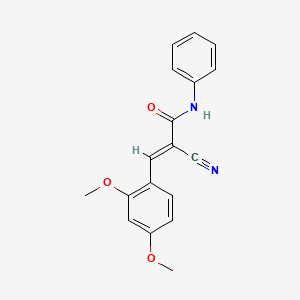
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
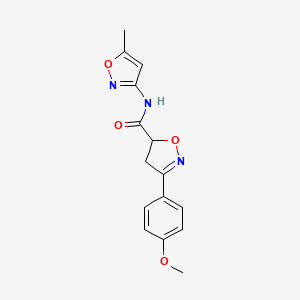
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)